

Physical and chemical properties of trans-3-hydroxy-L-proline.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *trans-3-hydroxy-L-proline*

Cat. No.: B042242

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **trans-3-hydroxy-L-proline**

Introduction

Trans-3-hydroxy-L-proline, with the IUPAC name (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid, is a non-proteinogenic amino acid that serves as a vital component of collagen.[1] It is a diastereomer of the more abundant trans-4-hydroxy-L-proline. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its biological significance, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

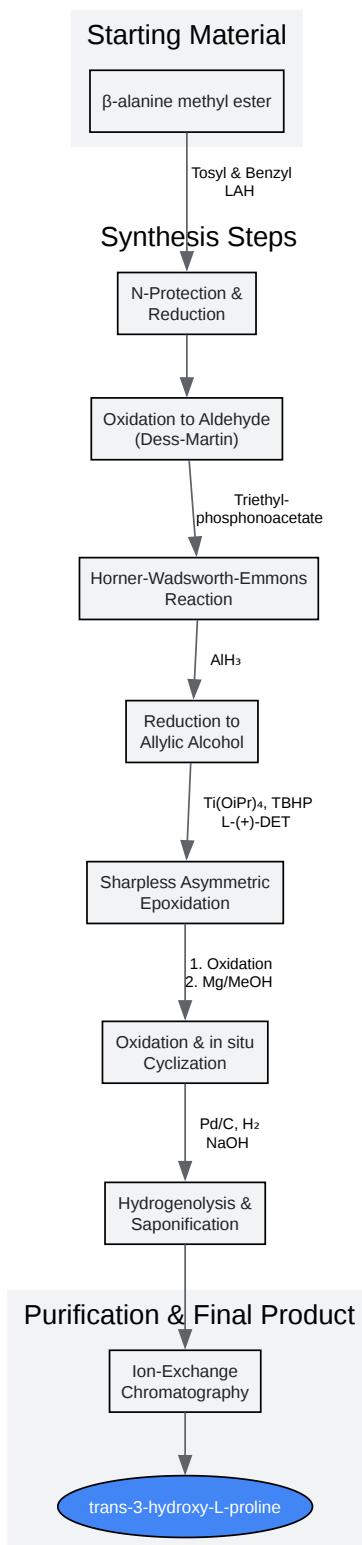
Trans-3-hydroxy-L-proline is a white to light beige crystalline powder.[2] Its key physical and chemical properties are summarized in the table below, compiled from various chemical databases and literature.

Property	Value	Source(s)
IUPAC Name	(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid	[3] [2]
Synonyms	L-threo-3-hydroxyproline, (3S)-3-hydroxy-L-proline	[3] [4]
CAS Number	4298-08-2	[3] [2]
Molecular Formula	C ₅ H ₉ NO ₃	[3]
Molecular Weight	131.13 g/mol	[3] [5]
Exact Mass	131.058243149 Da	[3] [2]
Appearance	White to light beige powder	[2]
Melting Point	235 °C (with decomposition)	[2] [6] [7]
Boiling Point	355.2 °C at 760 mmHg	[2]
Density	1.395 g/cm ³	[2] [6]
Solubility	Predicted water solubility: 431 g/L	[4] [7]
pKa (Strongest Acidic)	1.61 - 2.03	[4] [6] [7]
pKa (Strongest Basic)	10.62	[7]
Storage Temperature	2–8 °C, under inert gas (Nitrogen or Argon)	[6]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **trans-3-hydroxy-L-proline** are crucial for research and development.

Chemical Synthesis


A multi-step synthesis of **trans-3-hydroxy-L-proline** starting from β -alanine has been reported. [\[8\]](#)[\[9\]](#) The key steps involve protection, oxidation, asymmetric epoxidation, and final

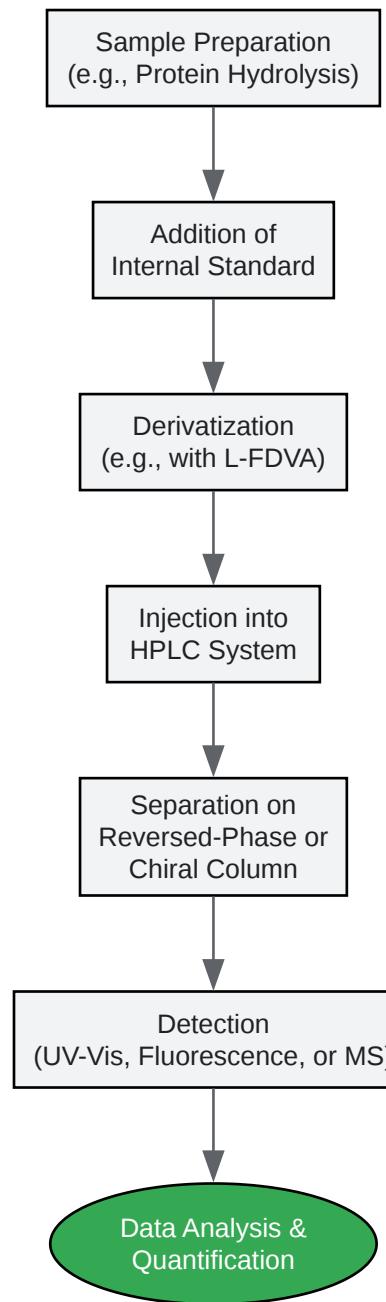
deprotection and cyclization.

Methodology:

- N-Protection and Reduction: The methyl ester of β -alanine is N-protected with both tosyl and benzyl groups. The resulting ester is then reduced using lithium aluminum hydride to yield the corresponding alcohol.[9]
- Oxidation: The alcohol is oxidized to an aldehyde using Dess-Martin periodinane.[8][9]
- Olefin Synthesis: The aldehyde undergoes a Horner-Wadsworth-Emmons reaction with triethylphosphonoacetate to produce an E-olefinic ester.[9]
- Allylic Alcohol Formation: The unsaturated ester is reduced with AlH_3 to form the allylic alcohol.[9]
- Asymmetric Epoxidation: The allylic alcohol is subjected to Sharpless asymmetric epoxidation using titanium tetrakisopropoxide, tert-butyl hydroperoxide, and L-(+)-diethyl tartrate to create the epoxy alcohol with high enantiomeric excess.[8][9]
- Oxidation and Cyclization: The epoxy alcohol is oxidized to an epoxy carboxylic acid.[8] The N-tosyl group is removed with Mg/MeOH , which also induces in situ cyclization to form the N-benzylated 3-hydroxy-L-proline derivative.[8]
- Deprotection and Purification: The final compound is obtained through hydrogenolysis to remove the N-benzyl group, followed by saponification. The crude product is purified by ion-exchange chromatography (Dowex resin, eluting with 1.5-2M aq. NH_3 solution) to yield **trans-3-hydroxy-L-proline** as a colorless solid.[8]

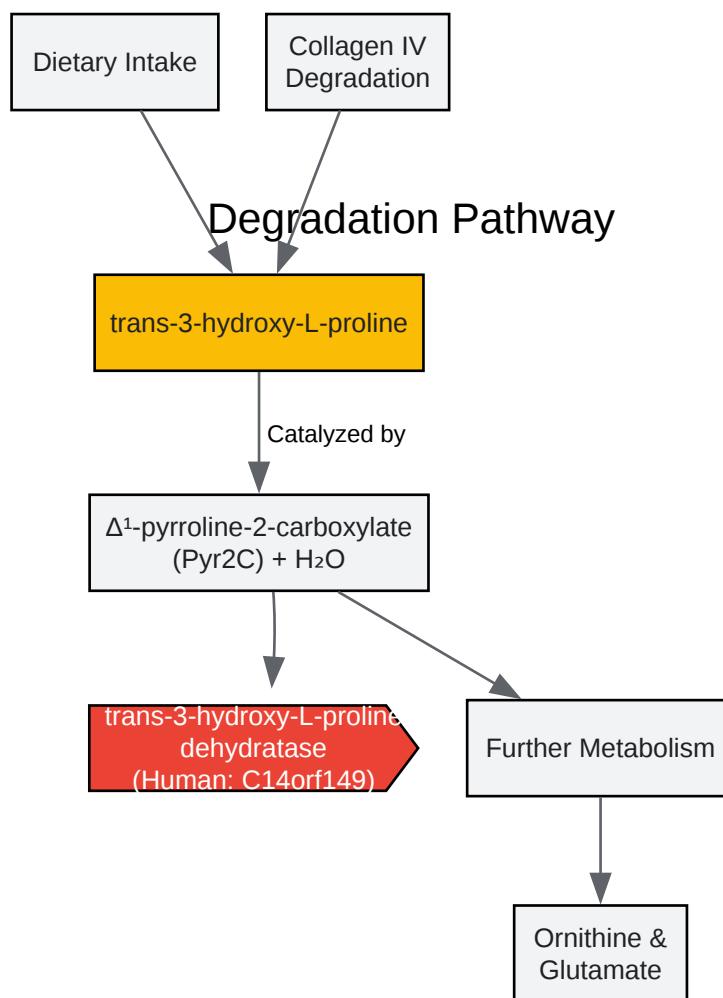
Chemical Synthesis Workflow

[Click to download full resolution via product page](#)Workflow for the chemical synthesis of **trans-3-hydroxy-L-proline**.


High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a common method for the detection and quantification of hydroxyproline isomers.[\[10\]](#) [\[11\]](#) Analysis often requires derivatization to improve detection.

Methodology:


- Sample Preparation: Samples, such as protein hydrolysates, are prepared, and an internal standard (e.g., cis-4-hydroxyproline) may be added for improved reproducibility.[\[12\]](#)
- Derivatization: The primary and secondary amino acids in the sample are derivatized. A common method involves pre-column derivatization with a reagent like Na^+ -(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) or post-column derivatization with 4-chloro-7-nitrobenzofurazan (NBD-Cl).[\[11\]](#)[\[13\]](#)
- Chromatographic Separation: The derivatized sample is injected into an HPLC system. A reversed-phase column (e.g., C18) or a chiral column (e.g., Sumichiral OA-5000) is used for separation.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Elution: Isocratic or gradient elution is performed with a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).[\[12\]](#)
- Detection: The separated compounds are detected using a UV-Vis detector at a specific wavelength (e.g., 436 nm for dabsyl derivatives) or a fluorescence detector.[\[12\]](#) Mass spectrometry (LC-MS) can also be used for identification and quantification.[\[5\]](#)[\[11\]](#)

HPLC Analysis Workflow

Metabolic Pathway of trans-3-hydroxy-L-proline

Sources

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. trans-3-hydroxy-L-proline | C5H9NO3 | CID 440575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Trans-3-hydroxy-L-proline (HMDB0059659) [hmdb.ca]
- 5. 3-Hydroxyproline | C5H9NO3 | CID 150779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. TRANS-3-HYDROXY-L-PROLINE CAS#: 4298-08-2 [m.chemicalbook.com]
- 7. Human Metabolome Database: Showing metabocard for 3-Hydroxy-L-proline (HMDB0002113) [hmdb.ca]
- 8. arkat-usa.org [arkat-usa.org]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. Synthesize and physical properties of L-hydroxyproline_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of trans-3-hydroxy-L-proline.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042242#physical-and-chemical-properties-of-trans-3-hydroxy-l-proline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com